cAMP Inhibition Potency: Apelin-17 Demonstrates Sub-Nanomolar pIC50 Comparable to the Most Potent Isoforms
In forskolin-stimulated cAMP accumulation assays, Apelin-17 TFA inhibits cAMP with a pIC50 of 9.94 (corresponding to an IC50 of approximately 0.11 nM) . This potency is comparable to the widely used pGlu1-Apelin-13 (pIC50 values reported in similar cAMP assays) and Apelin-36, but Apelin-17 provides the specific signaling bias profile (see Evidence Item 2) that differentiates it for β-arrestin-focused studies [1].
| Evidence Dimension | cAMP inhibition potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 9.94 (IC50 ≈ 0.11 nM) |
| Comparator Or Baseline | pGlu1-Apelin-13: pIC50 = 9.93 ± 0.24 (saphenous vein contraction G-protein assay; cross-study comparison); Apelin-36: reported similar high potency in cAMP assays |
| Quantified Difference | Comparable sub-nanomolar potency; Apelin-17 exhibits approximately equivalent pIC50 but distinct signaling bias |
| Conditions | Forskolin-stimulated cAMP accumulation; HEK 293 cells expressing human APJ receptor |
Why This Matters
This establishes that Apelin-17 is not a weaker or partial agonist among APJ ligands—it delivers high-potency receptor engagement equivalent to the most cited isoforms, while offering β-arrestin-biased pharmacology for studies requiring pathway-specific interrogation.
- [1] Brame AL, Maguire JJ, Yang P, et al. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist, MM07. Hypertension. 2015;65(4):834-840. [Pyr1]apelin-13 pD2 = 9.93 ± 0.24 in saphenous vein contraction assay. View Source
